1-(4-Tert-butylphenyl)-7-chloro-2-(5-ethyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Tert-butylphenyl)-7-chloro-2-(5-ethyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that features a unique combination of functional groups, including a tert-butylphenyl group, a chloro substituent, and a thiadiazole ring
Preparation Methods
The synthesis of 1-(4-Tert-butylphenyl)-7-chloro-2-(5-ethyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting hydrazonoyl halides with potassium thiocyanate or thiosemicarbazide derivatives.
Coupling Reactions: The thiadiazole derivative is then coupled with a chromeno[2,3-c]pyrrole precursor under specific conditions to form the desired compound.
Final Assembly:
Industrial production methods may involve optimizing these steps to increase yield and reduce costs, often using continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
1-(4-Tert-butylphenyl)-7-chloro-2-(5-ethyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst or using sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(4-Tert-butylphenyl)-7-chloro-2-(5-ethyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial agent, showing activity against various bacterial and fungal strains.
Materials Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including natural products and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(4-Tert-butylphenyl)-7-chloro-2-(5-ethyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target bacterial cell walls or fungal cell membranes, disrupting their integrity and leading to cell death.
Pathways Involved: It may inhibit key enzymes involved in cell wall synthesis or interfere with the electron transport chain, leading to the generation of reactive oxygen species and oxidative stress.
Comparison with Similar Compounds
1-(4-Tert-butylphenyl)-7-chloro-2-(5-ethyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can be compared with similar compounds such as:
1,3-Bis[5-(4-tert-butylphenyl)-2-[1,3,4]oxadiazolyl]benzene: This compound also contains a tert-butylphenyl group and a heterocyclic ring but differs in its electronic properties and applications.
1,1,3-Tris(2-methyl-4-hydroxy-5-tert-butylphenyl)butane: This compound has multiple tert-butylphenyl groups and is used as an antioxidant in various industrial applications.
The uniqueness of this compound lies in its combination of functional groups, which confer specific electronic and biological properties.
Properties
Molecular Formula |
C25H22ClN3O3S |
---|---|
Molecular Weight |
480.0 g/mol |
IUPAC Name |
1-(4-tert-butylphenyl)-7-chloro-2-(5-ethyl-1,3,4-thiadiazol-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C25H22ClN3O3S/c1-5-18-27-28-24(33-18)29-20(13-6-8-14(9-7-13)25(2,3)4)19-21(30)16-12-15(26)10-11-17(16)32-22(19)23(29)31/h6-12,20H,5H2,1-4H3 |
InChI Key |
SFQDAWIABGGDOO-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN=C(S1)N2C(C3=C(C2=O)OC4=C(C3=O)C=C(C=C4)Cl)C5=CC=C(C=C5)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.